molecular formula C7H4F4O2S B13252808 2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid

2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid

Cat. No.: B13252808
M. Wt: 228.17 g/mol
InChI Key: LDOJENCFWKPGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins, leading to modulation of their activity. The compound can inhibit or activate various enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl acetic acid
  • Indole-3-acetic acid

Uniqueness

2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it offers a distinct combination of properties that make it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H4F4O2S

Molecular Weight

228.17 g/mol

IUPAC Name

2-fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid

InChI

InChI=1S/C7H4F4O2S/c8-4(6(12)13)3-1-2-14-5(3)7(9,10)11/h1-2,4H,(H,12,13)

InChI Key

LDOJENCFWKPGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(C(=O)O)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.